molecular formula C11H5F6NO B6338693 6-(Trifluoromethoxy)-2-(trifluoromethyl)quinoline CAS No. 223439-02-9

6-(Trifluoromethoxy)-2-(trifluoromethyl)quinoline

Cat. No.: B6338693
CAS No.: 223439-02-9
M. Wt: 281.15 g/mol
InChI Key: DKPXMMZDYABQHT-UHFFFAOYSA-N
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Description

6-(Trifluoromethoxy)-2-(trifluoromethyl)quinoline is an organic compound that belongs to the quinoline family It is characterized by the presence of both trifluoromethoxy and trifluoromethyl groups attached to the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline typically involves the introduction of trifluoromethoxy and trifluoromethyl groups onto a quinoline scaffold. One common method is the nucleophilic aromatic substitution reaction, where a quinoline derivative is reacted with a trifluoromethoxy reagent under basic conditions. Another approach involves the use of trifluoromethylation reagents, such as Togni’s reagent, to introduce the trifluoromethyl group onto the quinoline ring .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethoxy)-2-(trifluoromethyl)quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated quinoline derivatives.

    Substitution: The trifluoromethoxy and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce hydrogenated quinoline derivatives.

Scientific Research Applications

6-(Trifluoromethoxy)-2-(trifluoromethyl)quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 6-(Trifluoromethoxy)quinoline
  • 2-(Trifluoromethyl)quinoline
  • 4-Chloro-6-(trifluoromethyl)quinoline

Uniqueness

6-(Trifluoromethoxy)-2-(trifluoromethyl)quinoline is unique due to the simultaneous presence of both trifluoromethoxy and trifluoromethyl groups on the quinoline ring. This dual substitution pattern imparts distinct chemical and physical properties, such as increased lipophilicity and enhanced metabolic stability, which are not observed in compounds with only one of these substituents .

Properties

IUPAC Name

6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5F6NO/c12-10(13,14)9-4-1-6-5-7(19-11(15,16)17)2-3-8(6)18-9/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKPXMMZDYABQHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=N2)C(F)(F)F)C=C1OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5F6NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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